molecular formula C18H18N4O B12225611 Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12225611
M. Wt: 306.4 g/mol
InChI Key: GMEPCZQTRCLLDY-UHFFFAOYSA-N
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Description

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group, a triazolopyridine moiety, and a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the triazolopyridine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone stands out due to its unique combination of a phenyl group, triazolopyridine moiety, and piperidine ring. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

phenyl-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H18N4O/c23-18(14-7-2-1-3-8-14)21-11-6-9-15(13-21)17-20-19-16-10-4-5-12-22(16)17/h1-5,7-8,10,12,15H,6,9,11,13H2

InChI Key

GMEPCZQTRCLLDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C3=NN=C4N3C=CC=C4

Origin of Product

United States

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